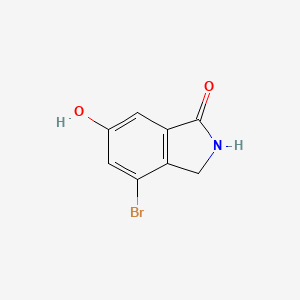

4-Bromo-6-hydroxyisoindolin-1-one

Description

Properties

IUPAC Name |

4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRSUFYMWPKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Br)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619883 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808127-76-6 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-6-hydroxyisoindolin-1-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the current literature, this document outlines a robust, multi-step approach starting from readily available precursors. The synthesis involves the initial preparation of 4-bromoisoindolin-1-one, followed by a three-step functional group transformation sequence: regioselective nitration, reduction of the nitro group to an amine, and subsequent conversion to a hydroxyl group via a Sandmeyer-type reaction. Detailed, step-by-step experimental protocols are provided for each stage, compiled and adapted from established methodologies for structurally related compounds. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized in structured tables for clarity and ease of comparison. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance understanding of the synthetic strategy. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Isoindolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their unique structural and electronic properties make them attractive scaffolds in drug design. The target molecule of this guide, this compound, incorporates both a bromine atom and a hydroxyl group on the isoindolinone core. These functional groups provide valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making its synthesis a topic of considerable interest for medicinal chemists.

Currently, a direct synthetic route to this compound has not been reported in the scientific literature. This guide, therefore, proposes a logical and feasible synthetic pathway based on well-established and reliable organic transformations. The overall strategy is depicted in the workflow below.

Figure 1: Proposed overall synthetic pathway to this compound.

This guide is divided into two main sections. The first section details the synthesis of the key intermediate, 4-bromoisoindolin-1-one. The second section presents the proposed three-step functionalization to yield the final target compound. Each step is accompanied by a detailed experimental protocol, a table of quantitative data, and a visualization of the specific transformation.

Synthesis of the Key Intermediate: 4-Bromoisoindolin-1-one

The synthesis of 4-bromoisoindolin-1-one is a well-documented process that proceeds in three main steps from 3-bromo-2-methylbenzoic acid.[1] This intermediate serves as the foundational scaffold for the subsequent introduction of the hydroxyl group.

Step 1: Esterification of 3-Bromo-2-methylbenzoic Acid

The initial step involves the Fischer esterification of the starting carboxylic acid to protect the carboxyl group and prevent unwanted side reactions in the subsequent bromination step.

Figure 2: Reaction scheme for the esterification of 3-bromo-2-methylbenzoic acid.

Experimental Protocol:

-

Suspend 3-bromo-2-methylbenzoic acid (6.13 g, 28.5 mmol) in methanol (52 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

At room temperature, add concentrated sulfuric acid (10.0 mL) via syringe over 4 minutes.

-

Heat the reaction mixture to 90°C and stir for 4 hours.

-

Cool the reaction in an ice-water bath and then carefully quench with a saturated aqueous solution of sodium bicarbonate (250 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

Table 1: Quantitative Data for Esterification

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-methylbenzoic acid | [1] |

| Reagents | Methanol, Sulfuric acid | [1] |

| Temperature | 90°C | [1] |

| Reaction Time | 4 hours | [1] |

| Product | Methyl 3-bromo-2-methylbenzoate | [1] |

| Expected Yield | ~98% (6.43 g) | [1] |

Step 2: Benzylic Bromination

The methyl group of the ester is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide. This step introduces the necessary functionality for the subsequent cyclization.

Figure 3: Reaction scheme for the benzylic bromination.

Experimental Protocol:

-

Dissolve methyl 3-bromo-2-methylbenzoate (7.45 g, 32.5 mmol) in carbon tetrachloride (CCl₄, 94 mL) in a round-bottom flask.

-

Add N-bromosuccinimide (6.67 g, 37.5 mmol) and benzoyl peroxide (0.38 g, 1.6 mmol).

-

Heat the reaction mixture to 75-85°C and stir for approximately 3 hours and 45 minutes.

-

Cool the mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using a gradient of 0% to 20% ethyl acetate in hexanes) to obtain the pure product.

Table 2: Quantitative Data for Benzylic Bromination

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromo-2-methylbenzoate | [1] |

| Reagents | N-Bromosuccinimide, Benzoyl Peroxide | [1] |

| Solvent | Carbon Tetrachloride (CCl₄) | [1] |

| Temperature | 75-85°C | [1] |

| Reaction Time | ~3.75 hours | [1] |

| Product | Methyl 3-bromo-2-(bromomethyl)benzoate | [1] |

| Expected Yield | Data not specified, but this is a standard reaction. |

Step 3: Cyclization to form 4-Bromoisoindolin-1-one

The final step in the synthesis of the key intermediate is an intramolecular cyclization reaction with ammonia, which displaces the benzylic bromide and attacks the ester carbonyl to form the lactam ring.[1][2]

Figure 4: Reaction scheme for the cyclization to form 4-bromoisoindolin-1-one.

Experimental Protocol:

-

Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (THF, 70 mL) in a round-bottom flask and cool to 0°C in an ice bath.

-

Add 30% aqueous ammonia (10 mL) to the solution.

-

Allow the mixture to warm to room temperature and stir under a nitrogen atmosphere for 18 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by evaporation under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica gel, eluting with a solvent gradient (e.g., 9:1 Dichloromethane/Methanol) to yield the title compound as a white solid.[2]

Table 3: Quantitative Data for Cyclization

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromo-2-(bromomethyl)benzoate | [1][2] |

| Reagents | 30% Aqueous Ammonia | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Temperature | 0°C to Room Temperature | [1][2] |

| Reaction Time | 18 hours | [1][2] |

| Product | 4-Bromoisoindolin-1-one | [1][2] |

| Expected Yield | ~80% (1.5 g) | [1][2] |

Proposed Synthesis of this compound

With the key intermediate, 4-bromoisoindolin-1-one, in hand, the following three-step sequence is proposed to introduce the hydroxyl group at the C-6 position. This pathway relies on classical aromatic functional group interconversions.

Step 4 (Proposed): Nitration of 4-Bromoisoindolin-1-one

The first step in functionalizing the C-6 position is electrophilic nitration. The existing substituents on the aromatic ring will direct the incoming nitro group. The bromine at C-4 is an ortho-, para-director, and the acylamino portion of the lactam ring is also an ortho-, para-director. Both groups, therefore, activate the C-6 position for electrophilic substitution, suggesting that nitration should proceed with high regioselectivity.

Figure 5: Proposed reaction scheme for the nitration of 4-bromoisoindolin-1-one.

Proposed Experimental Protocol:

-

In a round-bottom flask, carefully add 4-bromoisoindolin-1-one to concentrated sulfuric acid at 0°C, ensuring complete dissolution.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the substrate, keeping the internal temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization (e.g., from ethanol) or silica gel chromatography.

Table 4: Proposed Quantitative Data for Nitration

| Parameter | Value (Proposed) |

| Starting Material | 4-Bromoisoindolin-1-one |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10°C |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Product | 4-Bromo-6-nitroisoindolin-1-one |

| Expected Yield | Moderate to good (based on similar reactions) |

Step 5 (Proposed): Reduction of the Nitro Group

The nitro group is then reduced to an amine, which is a precursor for the diazotization reaction. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean method, but care must be taken to avoid de-bromination. Chemical reduction with metals such as tin(II) chloride or iron in acidic media are common and effective alternatives that are less likely to affect the aryl bromide.

Figure 6: Proposed reaction scheme for the reduction of the nitro group.

Proposed Experimental Protocol (using SnCl₂):

-

Suspend 4-bromo-6-nitroisoindolin-1-one in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude amine by chromatography or recrystallization if necessary.

Table 5: Proposed Quantitative Data for Reduction

| Parameter | Value (Proposed) |

| Starting Material | 4-Bromo-6-nitroisoindolin-1-one |

| Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron/HCl |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Product | 4-Bromo-6-aminoisoindolin-1-one |

| Expected Yield | Good to high |

Step 6 (Proposed): Diazotization and Hydrolysis to the Phenol

The final step is the conversion of the amino group to a hydroxyl group. This is achieved through the formation of a diazonium salt, followed by its decomposition in water, a process often referred to as a Sandmeyer-type reaction.

Figure 7: Proposed reaction scheme for the diazotization and hydrolysis.

Proposed Experimental Protocol:

-

Dissolve 4-bromo-6-aminoisoindolin-1-one in a dilute aqueous acid (e.g., sulfuric acid) and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at this low temperature for approximately 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

To induce hydrolysis, slowly and carefully heat the reaction mixture (e.g., by adding it to hot water or by gentle heating), which will cause the evolution of nitrogen gas and the formation of the phenol.

-

After the gas evolution ceases, cool the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

Table 6: Proposed Quantitative Data for Diazotization and Hydrolysis

| Parameter | Value (Proposed) |

| Starting Material | 4-Bromo-6-aminoisoindolin-1-one |

| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water |

| Temperature | Diazotization: 0-5°C; Hydrolysis: Elevated temperature |

| Reaction Time | Diazotization: ~30 min; Hydrolysis: until N₂ evolution ceases |

| Product | This compound |

| Expected Yield | Moderate (diazonium salt reactions can have variable yields) |

Conclusion

This technical guide outlines a comprehensive and scientifically plausible multi-step synthesis for this compound. While a direct synthesis is not yet available, the proposed pathway, commencing with the established synthesis of 4-bromoisoindolin-1-one and followed by a sequence of nitration, reduction, and diazotization/hydrolysis, is based on reliable and well-understood organic reactions. The detailed experimental protocols, quantitative data tables, and visual workflow diagrams provided herein are intended to equip researchers and drug development professionals with the necessary information to undertake the synthesis of this and structurally related compounds. The successful execution of this synthetic route will provide access to a valuable scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Characterization of 4-Bromo-6-hydroxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 4-Bromo-6-hydroxyisoindolin-1-one is publicly available. This guide is a comprehensive compilation of available information, supplemented with predicted data and methodologies based on closely related compounds.

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. The specific compound, this compound, incorporates a bromine atom and a hydroxyl group on the benzene ring, which are expected to modulate its physicochemical properties and biological activity. This document provides a detailed overview of its structure, potential synthetic routes, and predicted characteristics to facilitate further research and drug discovery efforts.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its drug-likeness and developing appropriate formulations. The compound is listed as a solid by several chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 808127-76-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrNO₂ | [1][2][4] |

| Molecular Weight | 228.05 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Purity | ≥95% to ≥96% (as offered by vendors) | [1][2] |

| InChI Key | BQPRSUFYMWPKEI-UHFFFAOYSA-N | [2] |

| Storage Temperature | Refrigerated | [2][3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the cyclization of a 3-bromo-5-hydroxy-2-(halomethyl)benzoic acid derivative with ammonia. The key challenge lies in the synthesis of the appropriately substituted benzoic acid precursor.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Esterification of 3-Bromo-5-hydroxy-2-methylbenzoic acid 3-Bromo-5-hydroxy-2-methylbenzoic acid would be dissolved in methanol, and a catalytic amount of concentrated sulfuric acid would be added. The mixture would be refluxed for several hours. After cooling, the solvent would be removed under reduced pressure, and the residue would be neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield methyl 3-bromo-5-hydroxy-2-methylbenzoate.

Step 2: Bromination of the Benzylic Position The methyl 3-bromo-5-hydroxy-2-methylbenzoate would be dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) would be added. The reaction mixture would be heated under reflux with irradiation from a light source to initiate the reaction. The reaction would be monitored by TLC. Upon completion, the mixture would be filtered, and the solvent would be evaporated. The crude product, methyl 3-bromo-2-(bromomethyl)-5-hydroxybenzoate, would be purified by column chromatography.

Step 3: Cyclization to form this compound The purified methyl 3-bromo-2-(bromomethyl)-5-hydroxybenzoate would be dissolved in a solvent such as tetrahydrofuran. An aqueous solution of ammonia would be added, and the mixture would be stirred at room temperature for several hours. The solvent would be removed, and the residue would be partitioned between ethyl acetate and a weak acid (e.g., citric acid solution). The organic layer would be dried and concentrated. The final product, this compound, would be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While specific spectra are not available, the expected spectroscopic data can be predicted based on the structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons appearing as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern should lead to two singlets or two doublets depending on the coupling constants.- A singlet corresponding to the methylene (-CH₂-) protons of the isoindolinone ring (δ 4.0-5.0 ppm).- A broad singlet for the amide (-NH-) proton (δ 8.0-9.0 ppm).- A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | - A signal for the carbonyl carbon of the lactam (δ 165-175 ppm).- Signals for the aromatic carbons, with carbons attached to bromine and the hydroxyl group showing characteristic shifts.- A signal for the methylene carbon (-CH₂-) (δ 45-55 ppm). |

| IR (Infrared Spectroscopy) | - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- A characteristic N-H stretching vibration for the amide (~3100-3300 cm⁻¹).- A strong absorption band for the C=O stretch of the lactam (~1650-1700 cm⁻¹).- C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 228.05, with a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2 peaks). |

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the isoindolinone core is associated with a variety of pharmacological effects.[7][8] The presence of bromine and hydroxyl groups could lead to novel or enhanced activities.

Potential Therapeutic Areas

-

Anticancer: Many isoindolinone derivatives exhibit anticancer properties. The substituents on the aromatic ring can influence the mechanism of action and potency.

-

Enzyme Inhibition: Isoindolinones have been identified as inhibitors of various enzymes, such as carbonic anhydrase.[7]

-

Antioxidant and Anti-inflammatory: The hydroxyl group might confer antioxidant properties, which are often linked to anti-inflammatory effects.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in cell proliferation and inflammation. For instance, if it acts as an anticancer agent, it might modulate pathways like p53 or NF-κB.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflows

The characterization of this compound would follow a standard workflow for novel chemical entities.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a promising, yet underexplored, member of the isoindolinone family. Its substituted aromatic ring suggests the potential for unique biological activities. This guide provides a foundational understanding based on available data and predictions for related structures. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop an optimized synthesis, and evaluate its therapeutic potential. The proposed methodologies and predicted data herein serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. CAS 808127-76-6: 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-… [cymitquimica.com]

- 2. This compound | 808127-76-6 [sigmaaldrich.com]

- 3. 808127-76-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound,(CAS# 808127-76-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. 4-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-6-hydroxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and putative biological activities of the novel compound 4-Bromo-6-hydroxyisoindolin-1-one. Given the limited publicly available data on this specific molecule, this document leverages established knowledge of the isoindolinone scaffold to present a predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a substituted isoindolinone with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.05 g/mol . The presence of a bromine atom, a hydroxyl group, and the lactam functionality suggests a molecule with potential for diverse chemical interactions and biological activity.

| Property | Data |

| CAS Number | 808127-76-6 |

| Molecular Formula | C₈H₆BrNO₂ |

| Molecular Weight | 228.05 g/mol |

| Predicted LogP | 1.5 - 2.0 |

| Predicted pKa | Phenolic hydroxyl: ~9-10; Lactam N-H: ~17 |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF |

Hypothetical Synthesis

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Bromo-6-hydroxyphthalimide

A potential starting material, 4-bromo-6-nitrophthalic anhydride, could be subjected to a reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the hydroxyl group. Subsequent imidization with a suitable amine would yield the phthalimide.

Step 2: Selective Reduction of 4-Bromo-6-hydroxyphthalimide to this compound

The conversion of a phthalimide to an isoindolinone can be achieved through selective reduction of one of the carbonyl groups.

-

Reagents and Materials:

-

4-Bromo-6-hydroxyphthalimide

-

Zinc dust

-

Acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

-

-

Procedure:

-

Suspend 4-Bromo-6-hydroxyphthalimide in a mixture of ethanol and acetic acid in a round-bottom flask.

-

Add zinc dust portion-wise to the stirred suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound.

-

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics are anticipated:

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the isoindolinone ring would likely appear as a singlet around δ 4.5 ppm. The hydroxyl and lactam N-H protons would be observed as broad singlets, with their chemical shifts dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the lactam would be expected around δ 170 ppm, and the methylene carbon would appear around δ 50 ppm. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), a C=O stretch of the lactam (~1680 cm⁻¹), and C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. |

Potential Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[1] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality. The isoindolinone core is structurally similar to the nicotinamide moiety of NAD+, a cofactor for PARP, making it a promising scaffold for PARP inhibitors.[2][3][4][5]

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indolinone-based compounds have been developed as inhibitors of VEGFR tyrosine kinases.[6] The structural features of this compound may allow it to interact with the ATP-binding site of VEGFR, potentially inhibiting its signaling cascade.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Mechanism of Action: PARP Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Biological Profile of 4-Bromo-6-hydroxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the novel compound 4-Bromo-6-hydroxyisoindolin-1-one. Due to the limited publicly available experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds to provide a robust, predictive analysis. This document also outlines a plausible synthetic route and explores potential biological activities based on the known pharmacology of the isoindolinone scaffold, a core structure in many biologically active molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-Bromoisoindolin-1-one, 6-Hydroxyisoindolin-1-one, phenol, and bromobenzene.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-7 | ~7.5 - 7.7 | d | Influenced by the bromine at position 4 and the lactam ring. |

| H-5 | ~6.9 - 7.1 | d | Influenced by the hydroxyl group at position 6 and the bromine at position 4. |

| -CH₂- (C3) | ~4.4 - 4.6 | s | Methylene protons adjacent to the nitrogen of the lactam. |

| -NH- | ~8.0 - 8.5 | br s | Lactam N-H proton, chemical shift can be variable. |

| -OH | ~9.0 - 10.0 | br s | Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (C1) | ~168 - 172 | Carbonyl carbon of the lactam. |

| C-7a | ~140 - 145 | Aromatic quaternary carbon adjacent to the lactam nitrogen. |

| C-3a | ~135 - 140 | Aromatic quaternary carbon adjacent to the methylene group. |

| C-6 | ~155 - 160 | Aromatic carbon bearing the hydroxyl group. |

| C-4 | ~115 - 120 | Aromatic carbon bearing the bromine atom. |

| C-5 | ~110 - 115 | Aromatic carbon ortho to the hydroxyl group. |

| C-7 | ~125 - 130 | Aromatic carbon adjacent to the bromine-bearing carbon. |

| -CH₂- (C3) | ~45 - 50 | Methylene carbon of the lactam ring. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Lactam) | 3100 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1650 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 227/229 | Molecular ion peak, showing isotopic pattern for bromine. |

| [M-Br]⁺ | 148 | Loss of the bromine atom. |

| [M-CO]⁺ | 199/201 | Loss of carbon monoxide from the lactam ring. |

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves a multi-step process starting from a commercially available substituted toluene derivative.

Step 1: Bromination of the Benzylic Position 3-Bromo-5-hydroxytoluene would be subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride to yield 2,3-Dibromo-5-hydroxytoluene.

Step 2: Oxidation of the Methyl Group The methyl group of 2,3-Dibromo-5-hydroxytoluene would be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification to yield 2,3-Dibromo-5-hydroxybenzoic acid.

Step 3: Esterification The resulting benzoic acid derivative would be esterified, for example, by refluxing with methanol and a catalytic amount of sulfuric acid, to produce Methyl 2,3-dibromo-5-hydroxybenzoate.

Step 4: Ammonolysis and Cyclization The final step would involve the reaction of the methyl ester with ammonia. This would lead to the displacement of the bromine at the benzylic position and subsequent intramolecular cyclization to form the desired product, this compound.

Potential Biological Activity and Signaling Pathways

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.[3]

Anticancer Activity via CDK7 Inhibition and Apoptosis Induction

Several studies have highlighted the potential of isoindolinone derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[4][5][6] Specifically, inhibition of CDK7 has emerged as a promising strategy in cancer therapy. CDK7 is a component of the transcription factor II H (TFIIH) and plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[6][7]

Inhibition of CDK7 by a molecule like this compound could lead to a global transcriptional shutdown, preferentially affecting cancer cells that are highly dependent on continuous transcription of oncogenes for their survival. This transcriptional stress can trigger the intrinsic apoptotic pathway.[8]

The proposed signaling pathway is illustrated below:

This guide provides a foundational understanding of the chemical and potential biological properties of this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of Bromo-Hydroxy-Isoindolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of bromine and hydroxyl moieties onto this scaffold presents a compelling strategy for the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of bromo-hydroxy-isoindolinones, with a focus on their anticancer, enzyme inhibitory, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Biological Activities of Bromo-Hydroxy-Isoindolinone Derivatives

Bromo-hydroxy-isoindolinone derivatives have demonstrated significant potential across several therapeutic areas. Their biological activity is often attributed to the specific substitution patterns on the isoindolinone core, which influence their interaction with various biological targets.

Anticancer Activity

Substituted isoindolinones, including those with bromo functionalities, have been investigated as potent anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the p53 pathway.

Enzyme Inhibition

This class of compounds has shown inhibitory activity against several important enzymes, including carbonic anhydrases and poly(ADP-ribose) polymerase (PARP), which are validated targets in oncology and other diseases.

Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring suggests that these compounds may possess antioxidant properties by acting as free radical scavengers.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of relevant substituted isoindolinone derivatives. While data specifically for bromo-hydroxy-isoindolinones is emerging, the provided data for structurally related compounds offer valuable insights into their potential potency.

Table 1: Anticancer and MDM2-p53 Inhibition Activity of Substituted Isoindolinones

| Compound ID | Structure/Description | Cell Line | Assay Type | IC50/GI50 | Citation |

| (-)-10a | 4-bromobenzyl isoindolinone derivative | - | MDM2-p53 Interaction | 44 ± 6 nM | [1] |

| 74a | (+)-R-enantiomer of a 2-(4-nitrobenzyl)isoindolin-1-one | - | MDM2-p53 Interaction | 0.17 ± 0.02 µM | [2] |

| NU8231 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | - | MDM2-p53 ELISA | 5.3 ± 0.9 µM | [3] |

| Tryptophanol-derived isoindolinone 13d | C-2-bromine-enriched (S)-tryptophanol-derived isoindolinone | HCT116 p53+/+ | Antiproliferative | 4.0 µM |

Table 2: Enzyme Inhibition Data for Substituted Isoindolinones

| Compound Class | Target Enzyme | Inhibition Parameter | Value | Citation |

| Novel Isoindolinone Derivatives | PARP1 | Potency | Single-digit nanomolar | [4] |

Table 3: Antioxidant Activity of Bromophenol Derivatives (as a proxy)

| Compound ID | Assay | IC50 | Citation |

| Bromophenol 1 | DPPH radical scavenging | 19.84 µM | [5] |

| Bromophenol 25 | DPPH radical scavenging | 4.27 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable the evaluation of novel bromo-hydroxy-isoindolinone compounds.

Cytotoxicity Assay: WST-1 Protocol

This protocol outlines the use of the WST-1 assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

96-well flat-bottom microplates

-

WST-1 reagent

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) to screen for inhibitors.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Compound Addition: Add 10 µL of the test compound dilutions in DMSO to the respective wells. Include a vehicle control (DMSO) and a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

Enzyme Addition: Add 20 µL of hCA II solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 30 µL of p-NPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compound stock solution (in DMSO)

-

Microplate luminometer

Procedure:

-

Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

-

Compound Addition: To the histone-coated plate, add 5 µL of the test compound dilutions. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., olaparib) as a positive control.

-

Reaction Initiation: Add 45 µL of the PARP1/activated DNA/biotinylated NAD+ mixture to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the plate with wash buffer. Add 50 µL of streptavidin-HRP solution and incubate for 30 minutes.

-

Signal Generation: Wash the plate again and add 50 µL of the chemiluminescent HRP substrate.

-

Luminescence Measurement: Immediately measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of bromo-hydroxy-isoindolinones can be attributed to their modulation of specific cellular signaling pathways.

p53 Pathway Activation via MDM2 Inhibition

Many isoindolinone derivatives exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[6] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes that control cell cycle arrest and apoptosis.[7]

Caption: p53 pathway activation by bromo-hydroxy-isoindolinone.

PARP1 Inhibition and Synthetic Lethality

Isoindolinone derivatives can act as competitive inhibitors of PARP1, a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), the inhibition of PARP1 leads to the accumulation of double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.

Caption: Mechanism of PARP1 inhibition and synthetic lethality.

Conclusion and Future Directions

Bromo-hydroxy-isoindolinones represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The available data, although still emerging, highlight their potent inhibitory activities against key cancer-related targets such as the MDM2-p53 interaction and PARP1. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Future research should focus on synthesizing and evaluating a broader range of bromo-hydroxy-isoindolinone derivatives to establish clear structure-activity relationships, optimize their pharmacokinetic properties, and fully elucidate their therapeutic potential in preclinical and clinical settings.

References

- 1. MDM2-p53 protein-protein interaction inhibitors: a-ring substituted isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Isolation of Substituted Isoindolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological importance of substituted isoindolinones, with a focus on key experimental protocols and data presentation for researchers in the field.

Core Synthetic Methodologies

The construction of the substituted isoindolinone core can be achieved through a variety of synthetic strategies. This guide details three prominent and versatile methods: Palladium-Catalyzed Carbonylative Cyclization, the Ugi Four-Component Reaction, and Reductive Amination.

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful and efficient approach for the synthesis of isoindolinones.[1] These methods often utilize carbon monoxide (CO) gas or a CO surrogate to construct the lactam ring.[1] A common strategy involves the C-H carbonylation of benzylamines, which offers an atom-economical route to the desired products.[1]

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines using a CO Surrogate [1]

This protocol describes a gas-free method using benzene-1,3,5-triyl triformate (TFBen) as a convenient and safer alternative to CO gas.[1]

-

Materials:

-

Benzylamine substrate (1.0 equiv)

-

Palladium(II) chloride (PdCl₂) (catalyst)

-

Copper(II) acetate (Cu(OAc)₂) (oxidant)

-

Benzene-1,3,5-triyl triformate (TFBen) (CO surrogate)

-

Toluene/DMSO (solvent mixture)

-

-

Procedure:

-

To a reaction vessel, add the benzylamine substrate, PdCl₂, and Cu(OAc)₂.

-

Add the toluene/DMSO solvent mixture.

-

Add TFBen to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for the desired time.

-

Upon completion, cool the reaction to room temperature.

-

The crude product can be purified by column chromatography.

-

Table 1: Representative Yields for Palladium-Catalyzed Carbonylative Synthesis

| Benzylamine Substrate | Product | Yield (%) | Reference |

| Benzylamine | 2-Phenylisoindolin-1-one | up to 95% | [1] |

| Substituted Benzylamines | Corresponding N-substituted isoindolinones | Good to excellent | [1] |

A proposed mechanism for this transformation involves the formation of a palladacycle intermediate, followed by CO insertion and reductive elimination.[1]

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials.[2] It involves the reaction of a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2] This methodology can be adapted to synthesize isoindolinone derivatives, often through a tandem Ugi reaction followed by an intramolecular cyclization.

Experimental Protocol: Tandem Ugi Four-Component Condensation/Intramolecular Amidation [3]

This protocol describes the synthesis of tetrazolyl-isoindolinones.

-

Materials:

-

Methyl o-formylbenzoate (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Trimethylsilyl azide (1.0 equiv)

-

Sodium ethoxide

-

Ethanol (solvent)

-

-

Procedure:

-

Ugi Reaction: In a suitable reaction vessel, combine methyl o-formylbenzoate, the aniline derivative, the isocyanide, and trimethylsilyl azide in a suitable solvent. Stir at room temperature until the Ugi adduct is formed (monitor by TLC).

-

Cyclization: To the solution containing the Ugi adduct, add sodium ethoxide in ethanol.

-

Stir the reaction mixture, and the title isoindolinone will be formed through intramolecular amidation.

-

The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

-

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or a primary or secondary amine.[4] This reaction can be employed in a tandem fashion to synthesize N-substituted isoindolinones from 2-carboxybenzaldehydes and various amines.[5]

Experimental Protocol: Microwave-Assisted Reductive Amination for N-Substituted Isoindolin-1-one Synthesis [6]

This method offers a rapid and efficient catalyst-free approach.

-

Materials:

-

2-Carboxybenzaldehyde (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Formic acid (can be used for cyclization)

-

-

Procedure:

-

In a microwave reaction vial, combine 2-carboxybenzaldehyde and the primary amine.

-

The reaction can be performed with or without a catalyst, and formic acid can facilitate the cyclization.

-

Seal the vial and subject it to microwave irradiation at a specified temperature and time.

-

After cooling, the reaction mixture can be worked up and the product purified.

-

Isolation and Purification of Substituted Isoindolinones

The isolation and purification of the synthesized isoindolinone derivatives are crucial steps to obtain high-purity compounds for further characterization and biological evaluation. The two most common techniques are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture.[7]

General Protocol for Column Chromatography Purification of Isoindolinones [8][9]

-

Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar compounds like isoindolinones.[7]

-

Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve an Rf value of 0.25-0.35 for the desired compound.[8] For basic isoindolinones, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and reduce tailing.[10]

-

Column Packing: The silica gel is packed into a glass column as a slurry in the mobile phase to ensure a homogenous and air-bubble-free packing.[9]

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.[8] Alternatively, for compounds with low solubility in the mobile phase, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[10]

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to separate compounds with different polarities.[10]

-

Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified isoindolinone.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in their solubility in a specific solvent at different temperatures.[11]

General Protocol for Recrystallization of Isoindolinones [11][12][13]

-

Solvent Selection: The ideal recrystallization solvent should dissolve the isoindolinone sparingly at room temperature but have high solubility at an elevated temperature.[13] The impurities should either be insoluble at high temperatures or remain soluble at room temperature. Common solvents for recrystallizing isoindolinones include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes.

-

Dissolution: The crude isoindolinone is dissolved in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[11]

-

Isolation of Crystals: The formed crystals are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove the residual solvent.

Characterization of Substituted Isoindolinones

The structure and purity of the isolated isoindolinones are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[16][17]

Biological Activity and Signaling Pathways

Substituted isoindolinones have emerged as promising scaffolds for the development of therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders.

Isoindolinones as Kinase Inhibitors

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[18][19] Certain isoindolinone derivatives have been identified as inhibitors of this pathway.[20]

Hematopoietic Progenitor Kinase 1 (HPK1) Pathway: HPK1, a member of the MAP4K family, is a negative regulator of T-cell activation and has emerged as a promising immuno-oncology target.[21][22] Inhibition of HPK1 can enhance anti-tumor immunity.[23] Novel isoindolone compounds have been developed as potent HPK1 inhibitors.[23]

Isoindolinones in Neurodegenerative Diseases

Sigma-2 Receptor Modulation: The sigma-2 receptor, now identified as TMEM97, is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases like Alzheimer's disease.[24][25] Isoindoline compounds have been developed as sigma-2 receptor ligands, demonstrating neuroprotective effects and the potential to mitigate cognitive deficits.[26][27] These ligands are thought to modulate cellular pathways related to the progesterone receptor membrane component-1 (PGRMC1).[26]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of substituted isoindolinones.

This comprehensive guide provides a foundational understanding of the key aspects of discovering and isolating substituted isoindolinones. The detailed protocols and data presentation are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- 1. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. gctlc.org [gctlc.org]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. column-chromatography.com [column-chromatography.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification [chem.rochester.edu]

- 11. LabXchange [labxchange.org]

- 12. benchchem.com [benchchem.com]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

- 15. flore.unifi.it [flore.unifi.it]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of new metabolites from in vivo biotransformation of norisoboldine by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promegaconnections.com [promegaconnections.com]

- 23. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 4-Bromo-6-hydroxyisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound 4-Bromo-6-hydroxyisoindolin-1-one. While a dedicated, peer-reviewed publication detailing the complete structural analysis of this specific molecule is not publicly available, this document consolidates its known properties and presents a detailed, illustrative guide to its structural verification based on established analytical techniques and data from closely related compounds.

Compound Identity and Properties

This compound is a substituted isoindolinone, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 808127-76-6 | |

| Molecular Formula | C₈H₆BrNO₂ | |

| Molecular Weight | 228.05 g/mol | |

| InChI Key | BQPRSUFYMWPKEI-UHFFFAOYSA-N |

The molecular structure, confirmed by its IUPAC name and InChI code, is presented below.

Figure 1: Chemical structure of this compound.

Hypothetical Synthesis and Characterization Workflow

The elucidation of a novel chemical structure typically follows a systematic workflow. The following diagram illustrates a plausible pathway for the synthesis and structural confirmation of this compound.

Figure 2: A typical workflow for the synthesis and structural elucidation of a target compound.

Spectroscopic Data Analysis (Hypothetical)

Due to the absence of published experimental data for this compound, this section presents predicted and illustrative spectroscopic data based on the known structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition.

| Technique | Expected Observation | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ peak at m/z ~228.9709 | Confirms molecular formula C₈H₇BrNO₂⁺ |

| Isotope Pattern | Presence of a peak at [M+2+H]⁺ of nearly equal intensity to the [M+H]⁺ peak | Characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. The expected ¹H and ¹³C NMR data are presented below, with assignments based on chemical shift predictions and data from similar structures.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -OH |

| ~8.5 | s | 1H | -NH |

| ~7.3 | s | 1H | Ar-H |

| ~7.0 | s | 1H | Ar-H |

| ~4.3 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~158 | C-OH |

| ~140 | Ar-C |

| ~130 | Ar-C |

| ~120 | Ar-C-Br |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~45 | -CH₂- |

A logical pathway for assigning these signals using 2D NMR is illustrated below.

Figure 3: Logic diagram for using 2D NMR to confirm the isoindolinone core structure.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3200 | Medium | N-H stretch |

| ~1680 | Strong | C=O (amide) stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

Experimental Protocols (Illustrative)

The following are illustrative protocols based on standard laboratory procedures and methodologies reported for structurally related compounds.

General Synthesis of a Substituted Isoindolinone

A plausible synthetic route to this compound could involve the functionalization of a commercially available starting material, such as a brominated phthalic anhydride derivative.

-

Reaction Setup: A solution of the appropriate starting material (e.g., a brominated phthalimide or phthalic acid derivative) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

Reduction/Cyclization: A reducing agent (e.g., sodium borohydride, tin(II) chloride) or a cyclizing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water or an appropriate aqueous solution. The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Data Processing: The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

-

Structural Assignment: The 1D and 2D spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.

X-ray Crystallography

Should the purified compound yield single crystals of suitable quality, X-ray crystallography would provide unambiguous proof of the structure.

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The final structure is validated and analyzed for geometric parameters and intermolecular interactions.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While a definitive, published analysis is pending, the combination of its known chemical identifiers with predictive data and established methodologies for analogous compounds provides a robust framework for its comprehensive characterization. The data and protocols outlined in this guide offer a detailed roadmap for researchers working on the synthesis and characterization of this and other novel isoindolinone derivatives.

Physicochemical Properties of Novel Isoindolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, metabolic stability, and ultimately, their efficacy and safety as drug candidates. This technical guide provides an in-depth overview of the key physicochemical properties of novel isoindolinone derivatives, methods for their determination, and their significance in the drug discovery and development process.

Core Physicochemical Properties and Their Importance

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical characteristics. For isoindolinone derivatives, a thorough understanding of these properties is paramount for rational drug design and lead optimization.

Solubility: Aqueous solubility is a crucial factor for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can pose significant challenges during formulation development. The solubility of isoindolinone derivatives can be influenced by factors such as their substitution pattern, crystal packing, and ionization state.

Lipophilicity (LogP/LogD): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar environment. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. An optimal lipophilicity profile is essential for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties.

Ionization Constant (pKa): The pKa value indicates the strength of an acidic or basic functional group in a molecule. For isoindolinone derivatives, which can possess ionizable moieties, the pKa determines the extent of ionization at a given physiological pH. This, in turn, affects their solubility, permeability, and interaction with biological targets.

Quantitative Physicochemical Data of Isoindolinone Derivatives

Table 1: Melting Points of Selected Isoindolinone Derivatives

| Compound ID | Structure | Melting Point (°C) | Reference |

| 1 | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 144-146 | [5] |

| 2 | 2-((4-methoxyphenyl)(phenylimino)methyl)isoindoline-1,3-dione | 126-128 | [5] |

| 3a | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 128-130 | [6] |

| 3c | Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 136-138 | [6] |

Table 2: Computationally Predicted Physicochemical Properties of Indolinone Derivatives *

| Compound ID | Molecular Weight ( g/mol ) | LogP | Water Solubility | Reference |

| C1 | 290.14 | 3.85 | Poor | |

| C2 | 300.70 | 3.20 | Poor |

*Data for structurally related indolinone derivatives.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is fundamental to drug discovery. The following sections detail standardized experimental protocols for key physicochemical assays.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials:

-

Test isoindolinone derivative

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

Thermostated shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vials in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the samples to ensure the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

The solubility is reported in units of µg/mL or µM.

Workflow for Shake-Flask Solubility Determination.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9][10][11][12]

Principle: A solution of the isoindolinone derivative is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

Test isoindolinone derivative

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter and electrode

-

Automatic titrator or manual titration setup

-

Inert gas (e.g., nitrogen) for purging

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Accurately weigh the isoindolinone derivative and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Add KCl to the solution to maintain a constant ionic strength.

-

Purge the solution with an inert gas to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized acid or base, adding the titrant in small increments.

-